N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure includes a 5-oxo group, a carboxamide linkage at position 6, and a 2-chloro-5-nitrophenyl substituent.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOJGZDNWDDIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolo[3,2-a]pyrimidine core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Crystallographic and Conformational Analysis
- Target Compound : The nitro group may influence crystal packing via dipole interactions or π-stacking, though direct data are unavailable.
- Trimethoxybenzylidene analog : Exhibits a flattened boat conformation in the pyrimidine ring (deviation: 0.224 Å) and 80.94° dihedral angle with the benzene ring, stabilized by bifurcated hydrogen bonds .
- Mannich Base 9e : Likely adopts a planar conformation due to the morpholine ring’s flexibility, facilitating target binding.
Pharmacokinetic and Toxicity Considerations
- Electron-Withdrawing Effects : The target’s nitro group may reduce metabolic stability compared to methyl or methoxy substituents but could act as a prodrug via nitroreductase activation.
- Methyl Sulfonamide Analogs : Methyl groups improve pharmacokinetics by reducing oxidative metabolism.
- Nitro Group Toxicity: Potential mutagenicity risks compared to safer substituents like fluorine or methoxy.
Biological Activity
N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine framework, which is known for its diverse biological activities. The presence of the 2-chloro-5-nitrophenyl moiety contributes significantly to its pharmacological profile. The molecular structure can be summarized as follows:
- Molecular Formula: C₁₈H₁₄ClN₅O₃S
- Molecular Weight: 405.85 g/mol
- Melting Point: 207 °C
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₅O₃S |
| Molecular Weight | 405.85 g/mol |
| Melting Point | 207 °C |
| Solubility | Soluble in DMF, DMSO |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis.
Anticancer Activity
The compound has shown promising anticancer activity in several studies. A notable study demonstrated that it inhibited proliferation in cancer cell lines such as HepG-2 (human liver carcinoma) and A-431 (human epidermoid carcinoma). The SAR analysis suggested that the nitro group is essential for enhancing cytotoxicity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 23.30 ± 0.35 | Induction of apoptosis via mitochondrial pathway |
| A-431 | <1000 | Inhibition of cell cycle progression |
Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for anticonvulsant properties. In one study, a related thiazole derivative was found to eliminate the tonic extensor phase in animal models, indicating its potential as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazolo-pyrimidine scaffold can significantly alter biological activity. Key findings include:
- Chloro and Nitro Substituents: The presence of electronegative groups like chlorine and nitro enhances the biological activity by increasing electron-withdrawing effects.
- Phenyl Ring Orientation: The dihedral angle between the phenyl ring and the thiazole-pyrimidine core affects molecular interactions with biological targets.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Nitro Group | Increased cytotoxicity |
| Chlorine Substitution | Enhanced antimicrobial properties |
| Phenyl Ring Orientation | Influences binding affinity |
Case Studies
- Anticancer Efficacy Study : A recent study conducted on a series of thiazolo-pyrimidine derivatives showed that introducing a methoxy group increased anticancer efficacy against HepG-2 cells by enhancing apoptosis rates.
- Antimicrobial Screening : In a comparative analysis of various thiazole derivatives, the compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
